molecular formula C17H16FNO4S B2373114 N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 895449-94-2

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide

Cat. No.: B2373114
CAS No.: 895449-94-2
M. Wt: 349.38
InChI Key: LOVDYRDFDCZBIG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is an organic compound that features both acetyl and sulfonyl functional groups

Scientific Research Applications

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the fluorophenyl ring.

    Amidation: The formation of the amide bond between the acetylated phenyl and sulfonylated fluorophenyl intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used.

Major Products

    Oxidation: Formation of N-(3-carboxyphenyl)-3-(4-fluorophenyl)sulfonylpropanamide.

    Reduction: Formation of N-(3-acetylphenyl)-3-(4-fluorophenyl)thioamide.

    Substitution: Formation of N-(3-acetylphenyl)-3-(4-substituted phenyl)sulfonylpropanamide.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can affect various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide
  • N-(3-acetylphenyl)-3-(4-bromophenyl)sulfonylpropanamide
  • N-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide

Uniqueness

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-24(22,23)16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVDYRDFDCZBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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